

Application Notes and Protocols for the Synthesis of 1,1-Diethoxycyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diethoxycyclohexane**

Cat. No.: **B155974**

[Get Quote](#)

Introduction

1,1-Diethoxycyclohexane, also known as cyclohexanone diethyl acetal, is a valuable organic compound with applications in organic synthesis and the fragrance industry.^{[1][2]} It serves as a protective group for the carbonyl functionality of cyclohexanone, allowing for selective reactions at other sites of a molecule.^[1] This acetal is synthesized from the reaction of cyclohexanone with ethanol in the presence of an acid catalyst.^{[1][3][4]} The reaction is a reversible nucleophilic addition, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed.^{[2][5]} This document provides a detailed experimental protocol for the synthesis of **1,1-diethoxycyclohexane**, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

1,1-Diethoxycyclohexane is a colorless to pale yellow liquid with a fruity, woody aroma.^{[1][6]} It is practically insoluble in water but soluble in alcohols and oils.^[6] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C10H20O2	[6] [7] [8]
Molecular Weight	172.26 g/mol	[7] [9]
Appearance	Clear colorless to pale yellow liquid	[1] [6]
Boiling Point	76-78 °C at 20 mmHg	[9] [10] [11]
Density	0.908 - 0.921 g/mL at 20-25 °C	[1] [6] [9] [10]
Refractive Index (n ₂₀ /D)	1.432 - 1.442	[6] [7] [9]
Flash Point	60.2 °C (140 °F)	[7] [10]
CAS Number	1670-47-9	[7] [9]

Reaction Scheme

The synthesis of **1,1-diethoxycyclohexane** is an acid-catalyzed nucleophilic addition of ethanol to cyclohexanone. The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of ethanol to form the stable acetal and a molecule of water.

H⁺ (catalyst)

Cyclohexanone

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed reaction of cyclohexanone with ethanol.

Experimental Protocol

This protocol details the synthesis of **1,1-diethoxycyclohexane** from cyclohexanone and ethanol using p-toluenesulfonic acid as a catalyst and triethyl orthoformate as a dehydrating agent to drive the reaction to completion.

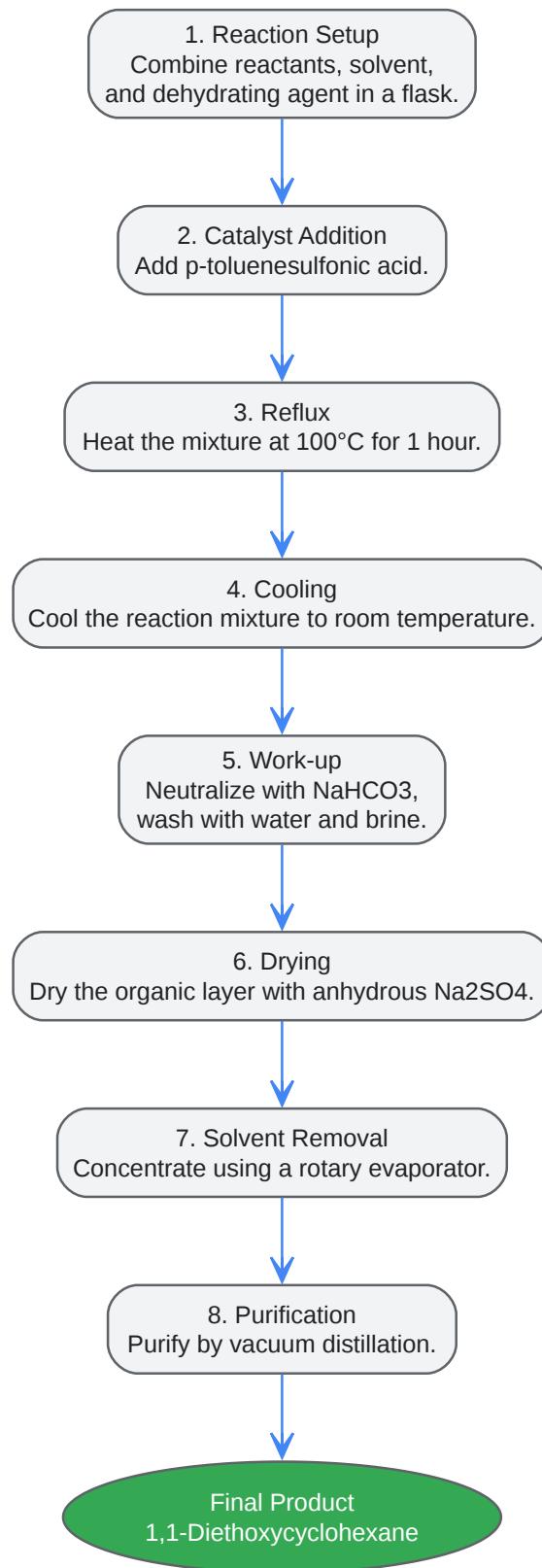
Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
Cyclohexanone	98.14	4.45	45.2	1
Ethanol	46.07	4.15	90.0	2
Triethyl orthoformate	148.20	7.05	47.5	1.05
p-Toluenesulfonic acid monohydrate	190.22	0.04	0.21	0.005
Ethyl acetate	88.11	95 mL	-	-
Saturated aqueous sodium bicarbonate	-	As needed	-	-
Brine	-	As needed	-	-
Anhydrous sodium sulfate	142.04	As needed	-	-

Equipment

- 200 mL three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure


- Reaction Setup: In a 200 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (4.45 g, 45.2 mmol), ethanol (4.15 g, 90 mmol), triethyl orthoformate (7.05 g, 47.5 mmol), and ethyl acetate (95 mL).
- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.04 g, 0.21 mmol) to the reaction mixture.
- Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 1 hour with continuous stirring.[12]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and then brine.[2][5]
 - Dry the organic layer over anhydrous sodium sulfate.[2]
- Purification:
 - Filter off the drying agent.
 - Remove the ethyl acetate and any remaining volatile components by rotary evaporation.[2][12]
 - Purify the crude product by distillation under reduced pressure to obtain pure **1,1-diethoxycyclohexane**. The expected boiling point is 76-78 °C at 20 mmHg.[9][10][11]

Expected Yield

The reported yield for similar preparations is approximately 59% to 87%. [1][12]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,1-Diethoxycyclohexane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,1-diethoxycyclohexane**.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Perform the reaction in a well-ventilated fume hood.
- Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
- Cyclohexanone and ethanol are flammable; keep away from ignition sources.
- p-Toluenesulfonic acid is corrosive and should be handled with care.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of **1,1-diethoxycyclohexane**. The use of a dehydrating agent like triethyl orthoformate is effective in driving the reaction towards the formation of the acetal, leading to good yields. The purification by vacuum distillation is crucial for obtaining a high-purity product. This methodology is suitable for researchers in academic and industrial settings who require **1,1-diethoxycyclohexane** as a building block or a protected form of cyclohexanone in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,1-Diethoxycyclohexane | 1670-47-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved Please help me draw this mechanism for 1,1 diethoxy | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,1-Diethoxycyclohexane | C10H20O2 | CID 74279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. PubChemLite - 1,1-diethoxycyclohexane (C10H20O2) [pubchemlite.lcsb.uni.lu]
- 9. 1,1-Diethoxycyclohexane , 98% , 1670-47-9 - CookeChem [cookechem.com]
- 10. CYCLOHEXANONE DIETHYL ACETAL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of 1,1-Diethoxycyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155974#experimental-setup-for-the-synthesis-of-1-1-diethoxycyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com